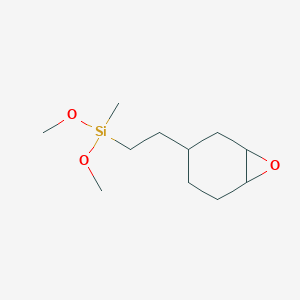

2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane

Description

Molecular Architecture and IUPAC Nomenclature

2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is an organosilicon compound with the molecular formula C11H22O3Si and a molecular weight of 230.38 g/mol. The compound features a complex molecular architecture consisting of an epoxycyclohexyl group connected to a silicon atom via an ethyl linker, with the silicon atom also bearing a methyl group and two methoxy groups.

The compound is known by several synonyms that reflect its structural features:

- β-(3,4-epoxycyclohexyl)ethylmethyldimethoxysilane

- 2-(4-Epoxycyclohexyl)ethylmethyl dimethoxysilane

- 7-Oxabicyclo[4.1.0]heptane,3-[2-(dimethoxymethylsilyl)ethyl]-

- (2-(7-Oxabicyclo[4.1.0]Heptan-3-yl)ethyl)dimethoxy(methyl)silane

- Dimethoxy-methyl-[2-(7-oxabicyclo[4.1.0]heptan-4-yl)ethyl]silane

From a nomenclature perspective, the IUPAC name highlights the key structural components: the "2-(3,4-epoxycyclohexyl)" prefix denotes the epoxycyclohexyl group attached to the second carbon of the ethyl chain, while "methyl" and "dimethoxy" indicate the substituents on the silicon atom. The compound can be represented in various chemical notations, including:

SMILES: C12C(O1)CCC(CC[SiH2]C(OC)OC)C2

InChI: InChI=1S/C11H22O3Si/c1-12-11(13-2)15-6-5-8-3-4-9-10(7-8)14-9/h8-11H,3-7,15H2,1-2H3

The density of the compound is approximately 0.993±0.06 g/cm³, as predicted by computational methods.

Functional Group Analysis: Epoxycyclohexyl vs. Alkoxysilane Moieties

This compound contains two primary functional moieties that determine its chemical behavior: the epoxycyclohexyl group and the alkoxysilane (dimethoxysilane) group.

The epoxycyclohexyl moiety consists of a cyclohexane ring with an epoxide (oxirane) group at the 3,4-position. This three-membered epoxide ring contains an oxygen atom bridging two carbon atoms, creating a strained structure that contributes significantly to its reactivity. The strain energy in the epoxide ring makes it susceptible to nucleophilic attack, which is important for various applications.

The alkoxysilane moiety consists of a silicon atom bonded to two methoxy groups (-OCH3) and one methyl group (-CH3). Based on the behavior of similar silanes such as 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane, the methoxy groups can undergo hydrolysis reactions in the presence of moisture to form silanol groups (Si-OH). These silanol groups can further condense to form siloxane bonds (Si-O-Si), which are crucial for the compound's applications.

The reactivity of these functional groups can be contrasted:

| Functional Group | Reactive Sites | Key Reactions | Reaction Products |

|---|---|---|---|

| Epoxycyclohexyl | Epoxide ring | Ring-opening with nucleophiles | β-hydroxy compounds |

| Dimethoxysilane | Methoxy groups | Hydrolysis, condensation | Silanols, siloxanes |

The dual functionality of this compound enables it to form covalent bonds between inorganic materials and organic polymers. The epoxy ring can react with hydroxyl groups on inorganic surfaces, while the hydrolyzed dimethoxysilane functionality can react with silanol groups on organic polymers, creating strong chemical linkages at interfaces.

Stereochemical Considerations in Cyclohexene Oxide Configuration

The stereochemistry of the epoxycyclohexyl group in this compound plays a crucial role in its reactivity patterns. The cyclohexane ring typically adopts a chair conformation, which is the most energetically favorable arrangement due to minimized steric strain.

The epoxide group introduces significant stereochemical complexity to the molecule. The 3,4-epoxide on the cyclohexane ring can exist in either cis or trans configuration relative to the ethyl linker. This stereochemical relationship affects the accessibility of the epoxide for nucleophilic attack and consequently influences the reaction outcomes.

The bicyclic nature of the epoxycyclohexyl group, often referred to as 7-oxabicyclo[4.1.0]heptane, introduces additional stereochemical constraints. Similar to other oxabicyclic systems like 7-oxabicyclo[2.2.1]heptane, the rigid bicyclic structure limits the conformational flexibility of the cyclohexane ring.

When examining the ring-opening reactions of the epoxide, stereochemical considerations become particularly important. Nucleophilic attack on the epoxide typically follows a trans-diaxial pathway, resulting in specific stereochemical outcomes. This stereoselectivity is analogous to what is observed in the synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, where diastereoselective approaches are employed.

The stereochemical features of the epoxycyclohexyl group can be summarized as follows:

- The cyclohexane ring preferentially adopts a chair conformation

- The epoxide can exist in cis or trans configuration relative to the ethyl linker

- Ring-opening reactions follow specific stereochemical pathways, typically trans-diaxial

- The bicyclic nature of the structure imposes conformational restrictions that influence reactivity

Comparative Structural Analysis with Related Epoxysilanes

This compound belongs to a family of epoxysilanes with similar structural features but varying substituents. Comparing these related compounds provides valuable insights into structure-property relationships.

One closely related compound is 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (CAS: 3388-04-3), which contains three methoxy groups attached to the silicon atom instead of two methoxy groups and one methyl group. This compound has a molecular weight of 246.38 g/mol and a boiling point of 310°C. The presence of an additional methoxy group enhances its reactivity in hydrolysis and condensation reactions.

Another structural analog is 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane (CAS: 10217-34-2), which contains three ethoxy groups (-OCH2CH3) instead of methoxy groups. The larger ethoxy groups affect the steric environment around the silicon atom, potentially influencing reaction rates and selectivity.

Other related compounds include (3,4-Epoxycyclohexyl)methyl methacrylate (CAS: 64630-63-3), which combines an epoxycyclohexyl group with a methacrylate functionality, and 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, which contains two epoxycyclohexyl groups linked by an ester group.

The following table provides a comparative analysis of these structurally related epoxysilanes:

The structural variations among these compounds significantly influence their physical properties and chemical behavior. For instance, 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane has a higher molecular weight and boiling point compared to this compound due to the additional methoxy group. Similarly, the replacement of methoxy groups with ethoxy groups in 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane affects its hydrolysis rate and condensation behavior.

The comparative analysis demonstrates how subtle structural modifications can significantly impact the properties and reactivities of these epoxysilanes, highlighting the importance of structural characterization in understanding and predicting their behavior in various applications.

Properties

IUPAC Name |

dimethoxy-methyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3Si/c1-12-15(3,13-2)7-6-9-4-5-10-11(8-9)14-10/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQTWNAJXFHMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCC1CCC2C(C1)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563824 | |

| Record name | Dimethoxy(methyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97802-57-8 | |

| Record name | Dimethoxy(methyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2-(3,4-epoxycyclohexyl)ethyl(methyl)dimethoxysilane involves hydrosilylation of 3,4-epoxycyclohexyl vinyl derivatives with methyldimethoxysilane under catalytic conditions.

- Starting Materials: 1,2-Epoxy-4-vinylcyclohexane (vinyl epoxycyclohexane) and methyldimethoxysilane.

- Catalyst: Chloroplatinic acid (dihydrogen hexachloroplatinate) in isopropanol.

- Reaction Conditions:

- Catalyst concentration: ~10 ppm.

- Temperature: Initial heating to 60 °C for catalyst activation, followed by controlled temperature increase to 90-100 °C during silane addition.

- Time: Approximately 30 minutes of reaction after silane addition.

- Procedure: Methyldimethoxysilane is added dropwise to the stirred mixture of vinyl epoxycyclohexane and catalyst under an inert atmosphere to prevent side reactions.

- Workup: After reaction completion, solvent is distilled off, and the crude product is purified by vacuum distillation at 130-140 °C.

Yield: Approximately 80% isolated yield of the target silane compound.

Industrial Production Considerations

In industrial practice, the synthesis is often carried out in continuous flow reactors to ensure precise control over reaction parameters such as temperature, catalyst concentration, and reactant feed rates. This approach minimizes side reactions like premature epoxy ring polymerization and improves product purity.

Key industrial process features include:

- Use of inert atmosphere (e.g., nitrogen or argon) to avoid moisture-induced hydrolysis of silane groups.

- Precise temperature control to balance reaction kinetics and avoid thermal degradation.

- Efficient separation techniques such as fractional distillation under reduced pressure to isolate the product.

- Continuous monitoring of reaction progress using inline spectroscopic methods (e.g., FTIR) for quality control.

Mechanistic Insights and Reaction Analysis

The hydrosilylation reaction proceeds via platinum-catalyzed addition of the Si-H bond of methyldimethoxysilane across the vinyl double bond of 3,4-epoxycyclohexyl vinyl derivative. The epoxy group remains intact during this process, preserving its reactivity for downstream applications.

- Catalyst Role: Chloroplatinic acid activates the Si-H bond, facilitating addition to the alkene.

- Selectivity: The reaction selectively targets the vinyl group without opening the epoxy ring.

- Side Reactions: Potential side reactions include epoxy ring opening or polymerization, which are minimized by controlled temperature and inert atmosphere.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 1,2-Epoxy-4-vinylcyclohexane, Methyldimethoxysilane |

| Catalyst | Chloroplatinic acid (H2PtCl6) in isopropanol |

| Catalyst Concentration | 10 ppm |

| Temperature | 60 °C (catalyst activation), 90-100 °C (reaction) |

| Reaction Time | ~30 minutes after silane addition |

| Atmosphere | Inert (Nitrogen or Argon) |

| Workup | Distillation to remove solvent, vacuum distillation at 130-140 °C |

| Yield | ~80% |

Research Findings and Optimization Strategies

- Experimental Design: Factorial design and response surface methodology (RSM) have been applied to optimize temperature, catalyst loading, and solvent polarity to maximize yield and purity while minimizing trial-and-error experimentation.

- Computational Modeling: Density functional theory (DFT) studies help elucidate the reaction pathway and predict the epoxy ring's stability during hydrosilylation, guiding catalyst and condition selection.

- Continuous Flow Synthesis: Microfluidic reactors and computational fluid dynamics (CFD) modeling have been proposed to enhance mass and heat transfer, improving scalability and reproducibility.

- Safety Protocols: Due to sensitivity to moisture and potential for hydrolysis, handling under inert atmosphere with appropriate personal protective equipment (PPE) is critical.

Comparative Analysis with Similar Compounds

| Compound | Structural Difference | Impact on Preparation and Properties |

|---|---|---|

| 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | Lacks methyl group on silane | Different reactivity and hydrolysis rates |

| 3-(Trimethoxysilyl)propylamine | Amine instead of epoxy group | Requires different synthetic route, distinct applications |

| 3-(Trimethoxysilyl)propyl methacrylate | Methacrylate group replacing epoxy | Polymerization chemistry differs, alternate synthesis |

The methyl-dimethoxy substitution in this compound influences both reactivity and interfacial adhesion, necessitating tailored synthetic approaches compared to these analogs.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane undergoes various chemical reactions, including:

Oxidation: The epoxy group can be oxidized to form corresponding oxiranes.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The silane group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used.

Major Products Formed:

Oxidation: Oxiranes and other oxygen-containing compounds.

Reduction: Alcohols and other reduced derivatives.

Substitution: Siloxanes and other substituted silanes.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound's molecular formula is , with a molecular weight of approximately 246.38 g/mol. It is characterized as a colorless to light yellow liquid that exhibits slight solubility in water (7.4 g/L at 25 °C) and a density of about 1.065 g/mL. The primary mechanism of action involves the formation of covalent bonds between inorganic materials and organic polymers through the epoxy ring's reactivity with hydroxyl groups on inorganic surfaces, while the dimethoxysilane groups hydrolyze to form silanol groups that can condense with other silanols or substrates.

Coatings and Adhesives

One of the most prominent applications of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is in the coatings and adhesives industry. It acts as an adhesion promoter that enhances bonding strength between different materials, particularly in epoxy resin formulations. The compound's ability to create strong chemical linkages makes it suitable for high-performance coatings that require durability and resistance to environmental factors.

- Table 1: Performance Characteristics in Coatings

| Property | Value |

|---|---|

| Tensile Strength | 37.95 MPa |

| Bending Strength | 39.10 MPa |

| Thermal Stability | Improved with additives |

| Hydrolytic Stability | High |

Composite Materials

In composite materials, this silane serves as a coupling agent that improves mechanical properties and durability by enhancing the interfacial adhesion between organic resins and inorganic fillers (e.g., glass fibers). This application is particularly valuable in industries such as automotive and aerospace, where lightweight yet strong materials are crucial.

- Case Study: Composite Enhancement

Biomedical Applications

The compound has been explored for its potential in biomedical applications, particularly in drug delivery systems and medical implants. Its ability to modify surfaces enhances cell adhesion and proliferation, making it suitable for coatings on implants that promote biocompatibility.

- Table 2: Biochemical Interaction Properties

| Interaction Type | Effect |

|---|---|

| Cell Adhesion | Enhanced |

| Proliferation | Increased |

| Stability of Drug Delivery | Improved |

Research Applications

In scientific research, this compound is utilized in various studies focused on polymer chemistry, surface modification, and material science. Its role as a coupling agent facilitates the synthesis of novel materials with tailored properties.

Mechanism of Action

The mechanism by which 2-(3,4-epoxycyclohexyl)ethyl(methyl)dimethoxysilane exerts its effects involves the interaction of its epoxy and silane groups with substrates. The epoxy group reacts with nucleophiles, while the silane group forms strong bonds with inorganic materials, leading to enhanced adhesion and stability.

Molecular Targets and Pathways Involved:

Epoxy Group: Reacts with nucleophiles such as amines, alcohols, and thiols.

Silane Group: Forms bonds with inorganic materials, including metals, glass, and ceramics.

Comparison with Similar Compounds

Comparison with Structurally Similar Silane Coupling Agents

Key Structural and Functional Differences

The table below compares 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane with analogous silanes:

Performance and Application Analysis

Epoxycyclohexyl vs. Glycidyl Epoxy Groups

- Cyclohexene Oxide (Epoxycyclohexyl): Offers superior thermal stability and rigidity due to the six-membered ring structure. This enhances compatibility with aromatic polymers (e.g., polyurethane) and improves scratch resistance in nanocomposite coatings .

- Glycidyl Epoxy (Linear): Provides higher reactivity in polar matrices (e.g., epoxy resins) and is preferred in dental composites for rapid curing .

Alkoxy Group Influence

- Methoxy vs. Ethoxy: Methoxy groups hydrolyze faster than ethoxy, enabling quicker silanol formation for strong interfacial bonding. However, triethoxysilanes (e.g., CAS 10217-34-2) are used where slower hydrolysis minimizes premature gelation .

- Dimethoxy vs. Trimethoxy: The target compound’s two methoxy groups balance reactivity and stability, reducing gelation risks compared to trimethoxysilanes like CAS 3388-04-3 .

Functional Group Synergy

- Methacrylate-Functionalized Silanes: 3-Methacryloxypropyl methyl dimethoxysilane enables radical polymerization, making it ideal for UV-curable adhesives and polyester-TPU bonding .

- Hybrid Epoxy-Alkoxy Systems: The cyclohexene oxide group in the target compound enhances adhesion to non-polar substrates (e.g., polyolefins), while its dimethoxy structure ensures compatibility with silicone rubber matrices .

Tire Manufacturing

This compound improves silica dispersion in rubber, reducing rolling resistance and enhancing tire durability. Its moderate hydrolysis rate prevents silica agglomeration during processing, outperforming glycidoxypropyl silanes in heat resistance .

Scratch-Resistant Coatings

Alumina nanoparticles functionalized with 2-(3,4-Epoxycyclohexyl)ethyl trimethoxysilane (CAS 3388-04-3) demonstrated a 40% increase in critical load resistance in polyurethane coatings compared to non-functionalized particles . The target compound’s dimethoxy variant is preferred for formulations requiring longer pot life .

Adhesion Promotion

In LSR/TPU assemblies, the target compound’s epoxy group forms covalent bonds with TPU, while its silicone backbone ensures compatibility with liquid silicone rubber. This dual functionality outperforms methacrylate silanes in long-term adhesion strength under humid conditions .

Biological Activity

2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane (CAS No. 97802-57-8) is a silane compound with significant applications in materials science, particularly in the synthesis of epoxy resins and coatings. Recent studies have begun to explore its biological activity, focusing on its interactions with cellular systems and potential therapeutic applications. This article reviews the current understanding of the biological activity of this compound, highlighting key findings from various research studies.

- Molecular Formula : C11H22O3Si

- Molecular Weight : 246.38 g/mol

- Boiling Point : 95-97 °C at 0.25 mmHg

- Density : 1.065 g/mL

- Purity : ≥97% .

The biological activity of this compound is primarily attributed to its epoxy group, which can undergo ring-opening reactions in the presence of nucleophiles such as amines and alcohols. This reactivity allows it to form covalent bonds with various biomolecules, potentially modifying their structure and function.

Key Interactions:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways by forming covalent bonds at active sites, similar to other silane compounds that interact with proteins and enzymes .

- Cell Signaling Modulation : It has been observed to influence cell signaling pathways by altering phosphorylation states of proteins, which can lead to changes in cellular responses .

Cellular Effects

Research indicates that this compound can affect various cellular processes:

- Cell Viability : At low concentrations, it promotes cell viability and proliferation; however, higher concentrations may induce cytotoxicity .

- Gene Expression : The compound has been shown to modulate gene expression through interactions with transcription factors, impacting metabolic processes within cells .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that:

- Low Doses : Enhance enzyme activity and promote beneficial cellular signaling.

- High Doses : Lead to adverse effects such as inflammation and cellular damage .

Case Studies

A recent study focused on the synthesis of related compounds revealed insights into the biological implications of silane derivatives:

- Study on Epoxy Resins : The incorporation of this compound into epoxy resin formulations resulted in improved mechanical properties and thermal stability, which are crucial for biomedical applications .

- Cytotoxicity Assessment : In vitro assays demonstrated that specific formulations containing this silane exhibited lower cytotoxicity compared to traditional epoxy systems, suggesting a potential for safer biomedical materials .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Modulates cell signaling; inhibits enzymes | Covalent bonding with nucleophiles |

| 5-Fluoro-2,3-dihydro-1H-inden-2-amine | Alters neurotransmitter activity | Binding to receptors |

| 2-Aminoindane | Varies; less defined | Non-covalent interactions |

This comparison highlights the unique properties of this compound due to its specific chemical structure and reactivity profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane, and how can experimental design minimize trial-and-error approaches?

- Methodological Answer : Utilize factorial design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical methods like response surface methodology (RSM) can identify critical factors affecting yield and purity. For example, coupling quantum chemical calculations (e.g., transition state analysis) with experimental validation reduces redundant trials by predicting feasible pathways .

Q. How does the epoxycyclohexyl group influence the compound’s reactivity in silane coupling applications?

- Methodological Answer : Characterize reactivity via kinetic studies (e.g., ring-opening reactions under acidic/basic conditions) and spectroscopic techniques (FTIR, NMR). Compare with structurally similar compounds (e.g., β-(3,4-epoxycyclohexyl)ethyltrimethoxysilane) to isolate steric and electronic effects of the methyl-dimethoxy substitution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement inert-atmosphere techniques (glovebox/Schlenk line) to prevent moisture-triggered hydrolysis. Use PPE (gloves, goggles) and monitor air quality for silanol byproducts. Waste should be neutralized with aqueous bases (e.g., NaOH) before disposal .

Advanced Research Questions

Q. How can computational modeling predict the epoxy group’s behavior in crosslinking reactions for hybrid materials?

- Methodological Answer : Apply density functional theory (DFT) to simulate epoxy ring-opening energetics and reaction pathways. Pair COMSOL Multiphysics with AI-driven parameter optimization to model crosslinking kinetics in polymer matrices .

Q. What advanced characterization techniques resolve contradictions in reported thermal stability data for epoxy-functionalized silanes?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify decomposition products. Compare degradation profiles under controlled humidity and oxygen levels to isolate environmental vs. intrinsic thermal effects .

Q. How can reaction engineering principles optimize continuous-flow synthesis of this compound?

- Methodological Answer : Design microfluidic reactors with real-time monitoring (e.g., inline FTIR) to enhance mass/heat transfer. Use computational fluid dynamics (CFD) to model flow parameters and avoid epoxy ring side reactions (e.g., premature polymerization) .

Q. What role does the methyl-dimethoxy substitution play in interfacial adhesion mechanisms compared to trialkoxysilanes?

- Methodological Answer : Conduct surface energy measurements (contact angle analysis) and X-ray photoelectron spectroscopy (XPS) to compare bonding modes on substrates (e.g., SiO₂). Molecular dynamics simulations can reveal how substituent bulkiness affects monolayer formation .

Key Research Recommendations

- Interdisciplinary Integration : Combine synthetic chemistry with AI-driven experimental design to accelerate reaction optimization .

- Comparative Studies : Benchmark against analogs (e.g., [2-(3-Cyclohexenyl)ethyl]triethoxysilane) to elucidate structure-property relationships .

- Sustainability Focus : Explore solvent-free or green solvent systems to align with CRDC’s emphasis on sustainable engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.